3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene
CAS No.: 84029-93-6
Cat. No.: VC18475697
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84029-93-6 |
|---|---|
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | 3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene |
| Standard InChI | InChI=1S/C14H28O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,12-13H,1,8-11H2,2-6H3 |
| Standard InChI Key | IJOLRHXMJRNZNP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(C)OC(C)(CCCC(C)C)C=C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene reflects its carbon skeleton and substituents:
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Oct-1-ene backbone: An eight-carbon chain with a double bond between C1 and C2.
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3-(1-Ethoxyethoxy) group: A methylethyl ether substituent at C3.
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Methyl groups: Additional branches at C3 and C7.
The molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.37 g/mol .
Stereochemical and Conformational Features
Synthesis and Manufacturing
Acetal Formation from Diol Precursors
A common method involves acid-catalyzed acetalization of 3,7-dimethyloct-1-ene-3,7-diol with ethyl vinyl ether:
This reaction proceeds via nucleophilic attack of the diol’s hydroxyl group on the electrophilic vinyl ether .
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts like 3,7-dimethyloct-1-ene (unsubstituted analog) .
Purification and Characterization
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Chromatography: Silica gel column chromatography (hexane:ethyl acetate = 9:1) resolves stereoisomers .
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Spectroscopic Data:
Physicochemical Properties
The high LogP value indicates lipophilicity, favoring applications in non-polar matrices like polymers .
Chemical Reactivity and Derivatives
Acid-Catalyzed Hydrolysis
The ethoxyethoxy group undergoes hydrolysis in acidic media to regenerate the diol precursor:
This reaction is critical for controlled release applications .
Olefin Functionalization
The terminal double bond participates in:
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Epoxidation: Using m-CPBA to form an epoxide (used in crosslinking reactions) .
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Hydration: Acid-catalyzed addition of water yielding 3-(1-ethoxyethoxy)-3,7-dimethyloctan-2-ol.
Industrial and Research Applications
Fragrance and Flavor Industry
The compound’s citrus-like odor profile makes it valuable in perfumes. It is structurally related to nerol ethyl acetal, a known fragrance ingredient .
Polymer Science
As a diene monomer, it enhances elasticity in polyolefins. Copolymerization with ethylene improves thermal stability (decomposition temperature >300°C) .
Pharmaceutical Intermediates
Used in synthesizing 3,7-dimethyloctanamide derivatives, which exhibit anticonvulsant activity in preclinical models .
| Region | Status | Reference |
|---|---|---|
| EU | Not listed in REACH Annex XIV | ECHA |
| USA (TSCA) | Inactive | EPA |
| Australia | Not commercially active | AICIS |
Comparison with Structural Analogs
Future Research Directions
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